molecular formula C12H16O4 B1366208 Ethyl 2,5-dimethoxyphenylacetate CAS No. 66469-86-1

Ethyl 2,5-dimethoxyphenylacetate

Cat. No. B1366208
CAS RN: 66469-86-1
M. Wt: 224.25 g/mol
InChI Key: RNNQUXSAPFQIOP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethoxyphenylacetate is an ester . It is an organic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of Ethyl 2,5-dimethoxyphenylacetate is C12H16O4 . Its average mass is 224.253 Da and its monoisotopic mass is 224.104858 Da .


Physical And Chemical Properties Analysis

Ethyl 2,5-dimethoxyphenylacetate has a density of 1.1±0.1 g/cm³ . Its boiling point is 309.6±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 133.3±23.8 °C . The index of refraction is 1.494 .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 2,5-dimethoxyphenylacetate: serves as a precursor in the synthesis of complex organic molecules. Its structure is particularly useful in constructing compounds with methoxy groups that are often found in biologically active molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various therapeutic agents. Its phenylacetate moiety is a common fragment in drug molecules, which can be further modified to enhance the interaction with biological targets .

Material Science

The ester is used in material science for the development of new polymeric materials. Its ability to introduce methoxy phenyl groups into polymers can alter physical properties such as solubility, thermal stability, and rigidity .

Analytical Standards

Ethyl 2,5-dimethoxyphenylacetate: can be employed as a reference compound in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate measurement of related substances .

Chemical Education

This ester is also valuable in chemical education, where it is used to demonstrate esterification reactions and the principles of organic synthesis. It provides a practical example for students to understand the reactivity of carboxylic acids and alcohols .

Flavor and Fragrance Industry

Lastly, it finds application in the flavor and fragrance industry. The methoxy groups contribute to the compound’s aroma profile, making it a candidate for the synthesis of flavoring agents or additives in perfumes .

Safety And Hazards

Ethyl 2,5-dimethoxyphenylacetate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNQUXSAPFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407848
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethoxyphenylacetate

CAS RN

66469-86-1
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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